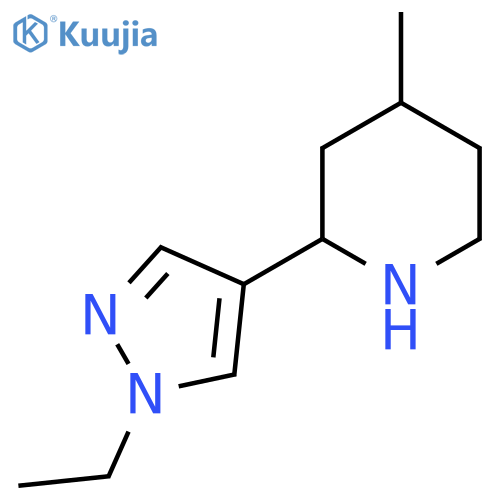

Cas no 1344097-66-0 (2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine)

2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- AKOS013444161

- CS-0283108

- 1344097-66-0

- EN300-1476733

- 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine

- Piperidine, 2-(1-ethyl-1H-pyrazol-4-yl)-4-methyl-

- 2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine

-

- インチ: 1S/C11H19N3/c1-3-14-8-10(7-13-14)11-6-9(2)4-5-12-11/h7-9,11-12H,3-6H2,1-2H3

- InChIKey: VTXZIRPCGZQJLZ-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C)CC1C1C=NN(CC)C=1

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.12±0.1 g/cm3(Predicted)

- ふってん: 309.6±30.0 °C(Predicted)

- 酸性度係数(pKa): 8.57±0.10(Predicted)

2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476733-500mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-2500mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-1000mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 1000mg |

$986.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-250mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-5000mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 5000mg |

$2858.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-1.0g |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1476733-10000mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-50mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 50mg |

$827.0 | 2023-09-29 | ||

| Enamine | EN300-1476733-100mg |

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine |

1344097-66-0 | 100mg |

$867.0 | 2023-09-29 |

2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidineに関する追加情報

2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine: A Comprehensive Overview

2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine, also known by its CAS number 1344097-66-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a piperidine ring, a pyrazole moiety, and an ethyl group, making it a versatile compound with potential applications in drug discovery and material science. Recent studies have highlighted its unique properties, particularly in the context of its role as a building block for more complex molecules and its potential as a ligand in transition metal catalysis.

The chemical structure of 2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine is characterized by a six-membered piperidine ring with a methyl substituent at the 4-position. Attached to the piperidine ring is a pyrazole group, which is further substituted with an ethyl group at the 1-position. This arrangement confers the molecule with both aromaticity and flexibility, enabling it to participate in various chemical reactions and interactions. The pyrazole moiety, in particular, is known for its ability to act as a coordinating ligand, making this compound a promising candidate for applications in organometallic chemistry.

Recent research has focused on the synthesis and characterization of 2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine. One notable study demonstrated that this compound can be synthesized via a two-step process involving the coupling of an aldehyde with an amine followed by cyclization to form the piperidine ring. The reaction conditions were optimized to achieve high yields and purity, making this synthesis route both efficient and scalable. The physical properties of the compound, including its melting point, solubility, and stability under various conditions, have also been thoroughly investigated, providing valuable insights into its potential for practical applications.

In terms of applications, 2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine has shown promise in the field of medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibitors has been explored, with preliminary results indicating that it could serve as a lead compound for the development of new drugs targeting specific biological pathways. Additionally, the molecule's structural flexibility makes it an attractive candidate for use in supramolecular chemistry, where it can participate in self-assembling structures or serve as a component in molecular recognition systems.

The latest studies have also delved into the electrochemical properties of 2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine, revealing its potential as an electron-rich ligand in electrocatalytic systems. Researchers have found that when incorporated into metal complexes, this compound can enhance catalytic activity in reactions such as hydrogen evolution and oxygen reduction. These findings underscore its versatility and highlight its potential role in advancing renewable energy technologies.

In conclusion, 2-(1-Ethyl-1H-Pyrazol-4-yl)-4-Methylpiperidine, with its unique chemical structure and diverse functional groups, represents a valuable compound for both academic research and industrial applications. Its role as a building block in organic synthesis, combined with its emerging applications in catalysis and medicinal chemistry, positions it as a key player in the development of new materials and therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to various fields within the chemical sciences.

1344097-66-0 (2-(1-Ethyl-1h-pyrazol-4-yl)-4-methylpiperidine) 関連製品

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 21890-82-4(1-methylcyclobutane-1-carbonyl chloride)

- 1396798-29-0(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-1-(4-chlorophenyl)cyclopentane-1-carboxamide)

- 1219903-70-4(2-(4-fluorophenyl)sulfanyl-N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}acetamide)

- 1260951-67-4(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide)

- 1552181-69-7((6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 866896-16-4(N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 231621-74-2(ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide)

- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)